molecular formula C14H14BrN3O3 B14624664 N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea CAS No. 57190-79-1

N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea

Cat. No.: B14624664
CAS No.: 57190-79-1
M. Wt: 352.18 g/mol
InChI Key: YXYSREHHUQUWFU-UHFFFAOYSA-N
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Description

N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromopyridine moiety linked to a phenyl group through an oxygen atom, and further connected to a methoxy-methylurea group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Coupling Reaction: The bromopyridine is then coupled with a phenol derivative through a nucleophilic substitution reaction to form the 6-bromopyridin-2-yloxyphenyl intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with methoxy-methylurea under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter certain functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the methoxy-methylurea group can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridin-2-ylmethanol: Shares the bromopyridine moiety but lacks the phenyl and urea groups.

    6-Bromo-2-pyridinecarboxaldehyde: Contains the bromopyridine structure but with an aldehyde group instead of the phenyl and urea groups.

Uniqueness

N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is unique due to the combination of its bromopyridine, phenyl, and methoxy-methylurea groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

57190-79-1

Molecular Formula

C14H14BrN3O3

Molecular Weight

352.18 g/mol

IUPAC Name

3-[4-(6-bromopyridin-2-yl)oxyphenyl]-1-methoxy-1-methylurea

InChI

InChI=1S/C14H14BrN3O3/c1-18(20-2)14(19)16-10-6-8-11(9-7-10)21-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19)

InChI Key

YXYSREHHUQUWFU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br)OC

Origin of Product

United States

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